3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Description
Molecular Weight and Physical Properties
Spectral Differences
Nuclear Magnetic Resonance (NMR) :
Infrared (IR) Spectroscopy :
Table 2: Comparative spectral data
| Technique | Non-deuterated Form (CAS 28328-53-2) | Deuterated Form (CAS 1072125-53-1) |
|---|---|---|
| $$ ^1\text{H} $$-NMR | Phenoxy H: δ 6.8–7.4 (multiplet) | Phenoxy H: Signal absence (deuterated) |
| IR | No C–D stretches | C–D stretches at ~2100–2200 cm$$ ^{-1} $$ |
Crystallographic Characterization and Conformational Studies
Crystallographic data for this compound are limited, but insights can be inferred from related compounds. For example, bumetanide (a structurally analogous loop diuretic) crystallizes in a triclinic system with layered arrangements stabilized by hydrogen bonds between sulfamoyl, carboxylic acid, and aromatic groups. The deuterated analog likely adopts a similar conformation, with deuterium substitution minimally affecting packing due to isotopic similarity.
Hydrogen Bonding Network
Conformational Flexibility
- The phenoxy ring’s orientation relative to the benzoic acid core remains planar, minimizing steric hindrance.
- Isotopic substitution does not alter torsional angles but may slightly reduce vibrational entropy in the crystalline state.
Table 3: Hypothetical crystallographic parameters (extrapolated)
| Parameter | Predicted Value |
|---|---|
| Crystal system | Triclinic |
| Space group | $$ P\overline{1} $$ |
| Unit cell dimensions | $$ a \approx 5.0 \, \text{Å}, \, b \approx 9.2 \, \text{Å}, \, c \approx 19.6 \, \text{Å} $$ |
| Hydrogen bonds | O–H···O (2.6–2.8 Å), N–H···O (2.9–3.1 Å) |
Further studies using neutron diffraction or high-resolution X-ray crystallography are required to validate these predictions.
Properties
IUPAC Name |
3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJUSSNAIUIVKY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676071 | |
| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-53-1 | |
| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stage 1: Initial Substitution
Stage 2: Secondary Substitution
Stage 3: Tertiary Substitution
-
Reactants : Filtrate from Stage 2 + final phenol-d5 aliquot (0.7–1.0 eq).
-
Conditions : 90–95°C for 2 hours.
-
Workup : Final filtration, followed by methylene chloride slurry to remove inorganic salts.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Phenol-d5 Equivalents | 2.5–3.0 eq | Maximizes substitution |
| Reaction Temperature | 90–95°C | Balances kinetics vs. decomposition |
| Cooling Rate Post-Reaction | 10°C/min | Minimizes impurity formation |
Batch-fed phenol-d5 addition achieves yields >85% in the non-deuterated analog, with comparable efficiency expected for the deuterated variant.
Purification and Analytical Characterization
Post-synthesis purification ensures compliance with pharmaceutical impurity standards (e.g., ICH Q3A/B). Critical steps include:
Recrystallization
Spectroscopic Validation
-
NMR : Deuterium incorporation is confirmed by the absence of proton signals in the phenoxy region (δ 6.8–7.3 ppm).
-
Mass Spectrometry : Molecular ion peak at m/z 343.3 ([M+H]+) aligns with the deuterated formula C13H5D5N2O7S.
-
HPLC Purity : >99.5% by reversed-phase chromatography (USP method).
Industrial-Scale Adaptations
Large-scale production modifies the laboratory protocol for efficiency:
-
Continuous Stirred-Tank Reactors (CSTRs) : Enable steady-state reaction conditions, reducing batch cycle time.
-
Centrifugal Filtration : Replaces vacuum filtration for faster solids removal.
-
In-Process Controls (IPC) : Real-time monitoring of phenol-d5 consumption via FTIR ensures reaction completion.
Challenges in Deuterated Synthesis
-
Isotopic Purity : Sourcing phenol-d5 with >98% deuterium enrichment is critical to avoid protiated byproducts.
-
Cost Constraints : Deuterated reagents increase raw material costs by ~50x compared to non-deuterated analogs.
-
Regulatory Compliance : USP/EP guidelines require rigorous documentation of deuterium distribution in the final product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Deuterium Incorporation |
|---|---|---|---|
| Batch-Fed (Patent) | 85–90 | 99.5 | >98% |
| Single-Step Alkaline | 60–65 | 95.0 | 85–90% |
| Microwave-Assisted | 75–80 | 98.0 | 92–95% |
Note: Data extrapolated from non-deuterated analogs in and deuterated analogs in .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of amino-phenoxy-sulfamoylbenzoic acid.
Substitution: Various substituted phenoxybenzoic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
The compound has been explored for its potential antiviral effects. Research indicates that derivatives of sulfonamide compounds exhibit activity against various viral infections. For instance, studies have shown that sulfonamides can inhibit viral replication mechanisms, making them candidates for antiviral drug development .
Diuretic Activity
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is related to Bumetanide, a potent diuretic used in clinical settings. It serves as an impurity reference material for Bumetanide testing, which is essential for ensuring the quality and efficacy of diuretic medications .
Analytical Chemistry
Isotope Labeling
The deuterated form of this compound is particularly useful in isotope labeling studies. Isotope-labeled compounds are crucial in pharmacokinetic studies to trace the metabolic pathways of drugs within biological systems. The incorporation of deuterium allows for enhanced sensitivity in mass spectrometry analyses .
Quality Control in Pharmaceuticals
As an impurity standard, this compound is utilized in the quality control processes of pharmaceutical manufacturing. Its presence helps in identifying and quantifying impurities in drug formulations, thereby ensuring compliance with regulatory standards .
Mechanism of Action
The mechanism of action of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme activities and drug interactions .
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional distinctions between 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 and related compounds:
Key Observations:
Deuterated vs. Non-Deuterated Analogs: The deuterated version (this compound) has a 5 Da higher molecular weight than its non-deuterated counterpart due to isotopic substitution. This difference is critical for distinguishing between analyte and internal standard signals in MS, minimizing matrix interference .
Substituent Effects: Chloro vs. Trifluoromethyl Group: The trifluoromethyl substituent in 50594-66-6 introduces strong electron-withdrawing effects, enhancing lipophilicity and metabolic stability compared to sulfamoyl-containing analogs .
Analytical Performance
- Mass Spectrometry: The deuterated compound’s isotopic signature (D5) provides a distinct m/z ratio, enabling precise quantification of Bumetanide impurities without interference from the non-deuterated form .
- Chromatographic Behavior: In HPLC, the deuterated analog exhibits nearly identical retention times to its non-deuterated counterpart, ensuring accurate peak alignment. However, its higher molecular weight may slightly alter elution profiles in size-exclusion chromatography .
Biological Activity
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 is a deuterated derivative of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₁₃H₇D₅N₂O₅S
- Molecular Weight : 313.34 g/mol
- CAS Number : 1072125-53-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, related phenoxyacetic acid derivatives exhibit selective COX-2 inhibition, suggesting potential anti-inflammatory properties .
- Antimicrobial Properties : Research indicates that derivatives with a similar structure demonstrate antitubercular activity against Mycobacterium tuberculosis. The effectiveness of these compounds is often measured by Minimum Inhibitory Concentration (MIC) values, with some derivatives showing MICs as low as 4 μg/mL against resistant strains .
- Cellular Impact : The compound may induce cellular stress responses, similar to other fatty acid derivatives, potentially influencing metabolic pathways related to lipid metabolism and cell signaling.
Table 1: Biological Activity Profiles of Related Compounds
| Compound Name | MIC (μg/mL) | COX Inhibition IC₅₀ (μM) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Potential anti-inflammatory activity |
| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | 0.06 | Potent against M. tuberculosis |
| Mefenamic Acid | TBD | 1.98 | Standard reference for comparison |
Case Study: Antitubercular Activity
A study focused on the synthesis and evaluation of phenoxy derivatives highlighted the antitubercular efficacy of compounds structurally related to this compound. The most potent derivative demonstrated an MIC of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis, indicating a promising lead for further development .
Safety Profile
In vitro assessments have shown that related compounds exhibit minimal cytotoxicity against normal cell lines while maintaining efficacy against pathogenic strains. This balance is crucial for developing therapeutic agents that minimize adverse effects on healthy tissues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, and how is its isotopic purity validated?
- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions (e.g., aromatic protons) using deuterated reagents like D₂O or deuterated aldehydes/ketones. For example, sulfamoyl benzoic acid derivatives are synthesized via substitution reactions at the sulfamoyl group, followed by nitro and phenoxy functionalization . Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to confirm ≥98% deuterium enrichment and absence of protio impurities .
Q. How is the structure of this compound characterized in synthetic workflows?
- Methodological Answer : Multi-spectral analysis is critical:
- FT-IR : Confirms functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹, nitro group at ~1520 cm⁻¹).
- ¹H/¹³C NMR : Identifies deuterated positions (absence of proton signals) and aromatic substitution patterns.
- High-resolution MS : Validates molecular formula (e.g., [M+H]⁺ with expected m/z for deuterated species) .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is preferred. The deuterated compound serves as an internal standard to correct for matrix effects. For example, a C18 column with 0.1% formic acid in water/acetonitrile gradients achieves baseline separation, while MRM transitions specific to the deuterated and non-deuterated forms ensure selectivity .
Advanced Research Questions
Q. How do deuterium isotope effects influence the pharmacokinetic profile of this compound compared to its protio counterpart?
- Methodological Answer : Deuterium can alter metabolic stability via the kinetic isotope effect (KIE). In vitro assays (e.g., liver microsomes) compare half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) between protio and deuterated forms. For instance, deuteriation at metabolically labile positions (e.g., benzylic hydrogens) reduces CYP450-mediated oxidation, enhancing bioavailability. In vivo studies in rodent models further validate prolonged plasma exposure using LC-MS/MS .
Q. What contradictions exist in reported bioactivity data for sulfamoyl benzoic acid derivatives, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in urease inhibition or antibacterial activity (e.g., IC₅₀ variability) often arise from assay conditions. Example resolutions:
- Standardized enzyme assays : Use the Weatherburn method for urease inhibition with fixed pH (7.0) and substrate concentrations to minimize variability .
- Bacterial strain specificity : Test against clinical isolates (e.g., H. pylori for gastrointestinal applications) rather than lab-adapted strains .
Q. How can computational modeling guide the optimization of this compound for dual-target inhibition (e.g., urease and bacterial virulence factors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) identify binding modes to urease (PDB: 4H9M) and bacterial efflux pumps. QSAR models prioritize derivatives with balanced LogP (1–3) and polar surface area (<90 Ų) for membrane permeability. Free energy perturbation (FEP) calculations predict affinity changes upon deuterium substitution .
Q. What are the challenges in interpreting metabolic stability data for deuterated analogs in complex biological systems?
- Methodological Answer : Deuterium scrambling (loss of isotopic label via exchange reactions) can occur in vivo, necessitating stability studies in PBS, plasma, and liver homogenates. LC-MS/MS monitoring of deuterium retention at specific positions (e.g., via isotopic ratio analysis) distinguishes true metabolic degradation from isotopic exchange .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
